![molecular formula C13H29NOSi B13811101 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is a chemical compound with the molecular formula C12H27NOSi. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine typically involves the reaction of piperidine with 2-(tert-butyldimethylsilyloxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as distillation or chromatography to obtain the desired product with high purity
Chemical Reactions Analysis
Types of Reactions
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl ether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Triethylamine, dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Scientific Research Applications
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the piperidine nitrogen.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the compound by preventing reactions at the piperidine nitrogen. This allows for selective reactions at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethylamine
- Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]
Uniqueness
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is unique due to its combination of a piperidine ring and a tert-butyldimethylsilyl protecting group. This structural feature provides stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C13H29NOSi |
|---|---|
Molecular Weight |
243.46 g/mol |
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)14-9-6-12(7-10-14)8-11-15/h12,15H,6-11H2,1-5H3 |
InChI Key |
NIMNNOHZXFTWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




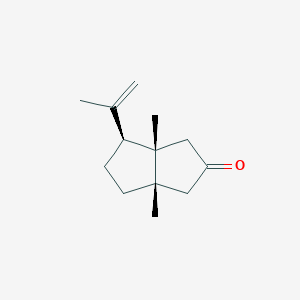
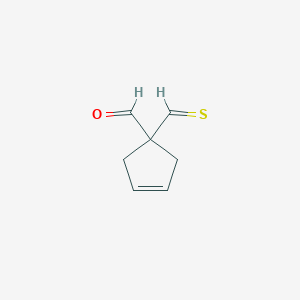
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
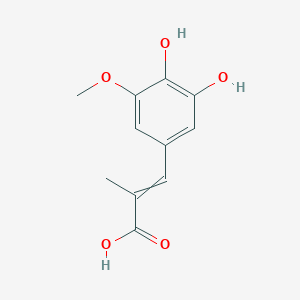
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
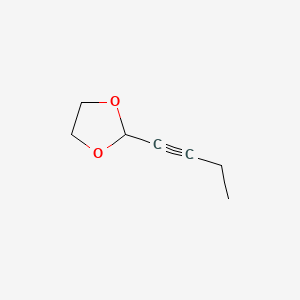

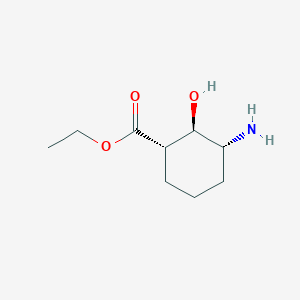
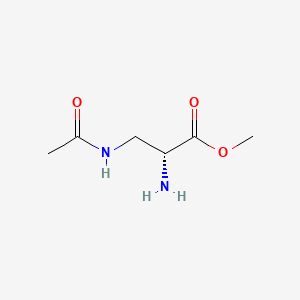
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
